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Introduction

Calcium L-lactate pentahydrate (CeH10CaOs-5H20) is a highly bioavailable and soluble
organic calcium salt, making it an excellent choice for the calcium fortification of various food
and beverage products.[1][2] Its neutral to mild taste profile and compatibility with a wide range
of food matrices minimize the sensory challenges often associated with mineral fortification.[3]
These application notes provide a comprehensive overview of the key characteristics of
calcium L-lactate pentahydrate and detailed protocols for its evaluation in fortified food
products.

Physicochemical Properties and Specifications

Calcium L-lactate pentahydrate is a white, crystalline powder that is stable under normal
storage conditions.[4] Its high solubility is a key advantage over other calcium salts like calcium
citrate.[5]

Table 1: Physicochemical Properties of Calcium L-Lactate Pentahydrate
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Property Value References
Molecular Formula CeH10Ca0s:5H20 [2]

Molecular Weight 308.3 g/mol [2]

Elemental Calcium Content ~13% [5]

Solubility in Water (25°C) 79 g/L [5]

pH (1 in 20 solution) 6.0-8.0

Appearance White crystalline powder [2]

Slightly bitter, generally neutral
Taste ) o [2][3]
in food applications

Bioavailability and Intestinal Absorption

Calcium L-lactate pentahydrate is recognized for its high bioavailability, meaning it is readily
absorbed by the body.[1][2] Calcium absorption in the intestine occurs through two primary
pathways: the transcellular and paracellular pathways. The high solubility of calcium L-lactate
ensures a ready supply of calcium ions (Ca2*) for absorption via these mechanisms.

Signaling Pathways in Calcium Absorption

The intestinal absorption of calcium is a complex process involving passive and active transport
mechanisms. The following diagram illustrates the key pathways at the enterocyte level.
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Figure 1. Intestinal Calcium Absorption Pathways.

Application in Food Products: Stability and Sensory
Considerations

Calcium L-lactate pentahydrate's stability and minimal impact on sensory attributes make it
suitable for a variety of food products, including dairy, beverages, and baked goods.[2]

Stability in Food Processing

Calcium L-lactate is generally stable under typical food processing conditions. However,
prolonged exposure to high temperatures may lead to the loss of water of hydration.[5] It is
advisable to incorporate the fortificant at a stage that minimizes excessive heat treatment to
ensure its pentahydrated form is maintained. In baking, it can help strengthen the gluten
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network.[3] In pasteurized products, its stability is generally good, though interactions with
other milk components at high temperatures can occur.[4]

Table 2: Sensory Threshold and Impact in Fortified Foods

Food Matrix Fortification Level Sensory Impact Reference

Taste threshold for
Water 676 + 186 mg Ca/L o
50% discrimination

Acceptable scores
Up to 15% flour o
Bread (overall iking=5o0ona [6]
replacement )
9-point scale)

Experimental Protocols

A comprehensive evaluation of a calcium-fortified food product involves a series of analytical
and sensory tests. The following workflow outlines the key experimental stages.
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Figure 2. Experimental Workflow for Evaluating Calcium-Fortified Foods.

Protocol for Determination of Calcium Content in
Fortified Foods by ICP-OES

This protocol is based on standard methods for mineral analysis in food.[1][6]

1. Principle: The food sample is digested using microwave-assisted acid digestion to bring the
calcium into an aqueous solution. The calcium concentration is then determined by Inductively
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Coupled Plasma-Optical Emission Spectrometry (ICP-OES) by comparing the emission
intensity of the sample to that of known standards.

2. Equipment and Reagents:

e ICP-OES instrument

e Microwave digestion system with PTFE vessels

e Analytical balance

e Volumetric flasks (Class A)

o Pipettes (calibrated)

o Concentrated nitric acid (HNO3), trace metal grade
e Hydrogen peroxide (H202), 30%, trace metal grade
e Deionized water (18 MQ-cm)

e Calcium standard solution (1000 mg/L), traceable to NIST
3. Procedure:

o Sample Preparation: Homogenize the fortified food product to ensure a representative
sample.

o Digestion: a. Weigh approximately 0.5 g of the homogenized sample into a clean microwave
digestion vessel. b. Add 7 mL of concentrated HNOs and 1 mL of H20: to the vessel. c. Allow
the sample to pre-digest for 15-20 minutes in a fume hood. d. Seal the vessels and place
them in the microwave digestion system. e. Ramp the temperature to 200°C over 15 minutes
and hold for 15 minutes. f. After cooling, carefully open the vessels in a fume hood.

 Dilution: a. Quantitatively transfer the digested solution to a 50 mL volumetric flask. b. Rinse
the digestion vessel with deionized water and add the rinsings to the flask. c. Bring the flask
to volume with deionized water and mix thoroughly.
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o |ICP-OES Analysis: a. Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 25 mg/L Ca)
from the stock standard solution, matrix-matched with the acid concentration of the samples.
b. Aspirate the blank, standards, and samples into the ICP-OES. c. Measure the emission
intensity at the appropriate wavelength for calcium (e.g., 317.933 nm). d. Construct a
calibration curve and determine the calcium concentration in the sample solutions.

o Calculation:
o Calcium (mg/100g) = (C x V x D) / (W x 10)

o Where:

C = Concentration of Ca in the sample solution (mg/L)

V = Final volume of the diluted digest (mL)

D = Dilution factor (if any)

W = Weight of the sample (g)

Protocol for In Vitro Bioavailability Assessment using
the Caco-2 Cell Model

This protocol provides a framework for assessing the bioavailability of calcium from a fortified
food product using the Caco-2 human colon adenocarcinoma cell line, which differentiates to
form a monolayer with characteristics of intestinal enterocytes.[2][7][8]

1. Principle: A food sample is subjected to simulated gastrointestinal digestion. The resulting
digest is then applied to a monolayer of differentiated Caco-2 cells grown on a permeable
support. The amount of calcium transported across the cell monolayer from the apical
(intestinal lumen side) to the basolateral (bloodstream side) chamber is measured as an
indicator of bioavailability.

2. Equipment and Reagents:

e Caco-2 cell line (ATCC HTB-37)
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Cell culture flasks, plates, and permeable supports (e.g., Transwell®)
CO:z2 incubator (37°C, 5% COx2)

Laminar flow hood

Inverted microscope

Enzymes for digestion: Pepsin, Pancreatin, Bile salts

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), non-essential amino acids,
and antibiotics

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
ICP-OES or AAS for calcium determination
. Procedure:

Caco-2 Cell Culture and Differentiation: a. Culture Caco-2 cells in flasks according to
standard protocols. b. Seed the cells onto permeable supports at a density of approximately
1 x 10° cells/cm?2. c. Culture for 18-21 days to allow for differentiation into a polarized
monolayer. Change the medium every 2-3 days. d. Monitor the integrity of the monolayer by
measuring the transepithelial electrical resistance (TEER).

Simulated Gastrointestinal Digestion of Fortified Food: a. Homogenize the fortified food
product. b. Gastric Phase: Incubate a known amount of the food with pepsin in an acidic
buffer (pH 2.0-3.0) at 37°C for 1-2 hours with gentle agitation. c. Intestinal Phase: Neutralize
the gastric digest and add pancreatin and bile salts. Incubate at 37°C for 2-3 hours. d.
Centrifuge the final digest to separate the soluble fraction (bioaccessible calcium) from the
insoluble residue.

Calcium Transport Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer.
b. Add the soluble fraction of the digested food sample to the apical chamber. c. Add fresh
transport buffer to the basolateral chamber. d. Incubate at 37°C for 2 hours. e. At the end of
the incubation, collect the buffer from the basolateral chamber.
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e Calcium Analysis: a. Determine the calcium concentration in the basolateral samples using
ICP-OES or AAS. b. Also, determine the initial calcium concentration in the digest applied to
the apical side.

e Calculation:

o % Calcium Transport = [(Ca in basolateral) / (Initial Ca in apical)] x 100

Protocol for Sensory Evaluation of Calcium-Fortified
Foods using a 9-Point Hedonic Scale

This protocol is designed to assess the consumer acceptability of a calcium-fortified food
product, such as bread.[6][9][10]

1. Principle: Untrained consumer panelists evaluate the fortified product and a control product
for various sensory attributes (appearance, aroma, texture, flavor, and overall acceptability)
using a 9-point hedonic scale. The scale ranges from "Dislike Extremely" (1) to "Like
Extremely” (9).

2. Materials:

o Fortified food product and a non-fortified control.

e Serving plates or containers.

» Random 3-digit codes for sample identification.

e Sensory evaluation booths or a quiet, odor-free environment.

o Water and unsalted crackers for palate cleansing.

e Sensory evaluation ballots with the 9-point hedonic scale.

3. Panelists:

e Recruit 50-100 consumers who are regular users of the product category being tested.

e Ensure panelists do not have any food allergies related to the product ingredients.
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4. Procedure:

o Sample Preparation: a. Prepare the control and fortified products under identical conditions.
b. Portion the samples into uniform sizes. For bread, this could be a quarter slice. c. Code
each sample with a random 3-digit number.

» Test Execution: a. Seat panelists in individual booths. b. Provide panelists with instructions
on how to complete the evaluation. c. Present the samples one at a time in a randomized or
counterbalanced order to avoid order bias. d. Instruct panelists to evaluate each sample for
appearance, aroma, texture, flavor, and overall acceptability, marking their liking on the 9-
point hedonic scale for each attribute. e. Instruct panelists to rinse their mouths with water
and eat a small piece of cracker between samples.

o Data Analysis: a. Assign numerical values to the hedonic scale (1 for "Dislike Extremely" up
to 9 for "Like Extremely"). b. Calculate the mean scores for each attribute for both the control
and fortified products. c. Perform statistical analysis (e.g., ANOVA and Tukey's test) to
determine if there are significant differences in acceptability between the products. An
acceptability index can be calculated, with scores >70% generally considered acceptable.[9]

Conclusion

Calcium L-lactate pentahydrate is a versatile and effective fortificant for a wide range of food
products. Its high solubility, bioavailability, and favorable sensory profile make it a preferred
choice for enhancing the calcium content of foods and beverages. The protocols outlined in
these notes provide a robust framework for researchers and product developers to evaluate the
chemical, biological, and sensory properties of foods fortified with this beneficial ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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